molecular formula C19H17N3O2 B2549946 N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide CAS No. 439120-93-1

N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2549946
CAS No.: 439120-93-1
M. Wt: 319.364
InChI Key: YCQXFGFPFJEFRZ-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is a complex organic compound that features both an imidazole ring and a naphthofuran moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the naphthofuran moiety is a fused ring system combining naphthalene and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where 1-bromo-3-chloropropane reacts with imidazole to form 3-(1H-imidazol-1-yl)propane.

    Formation of the Naphthofuran Moiety: The naphthofuran structure is synthesized through a cyclization reaction involving naphthalene and furan derivatives.

    Coupling Reaction: The final step involves coupling the 3-(1H-imidazol-1-yl)propane with the naphthofuran-2-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The propyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of imidazole N-oxides

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted propyl derivatives

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole ring.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in antimicrobial and antifungal applications.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-imidazol-1-yl)propyl]benzamide
  • N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
  • N-[3-(1H-imidazol-1-yl)propyl]pyridine-2-carboxamide

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is unique due to the combination of the imidazole ring and the naphthofuran moiety. This structural combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the naphthofuran moiety, in particular, enhances its potential for use in advanced materials and drug development.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)benzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(21-8-3-10-22-11-9-20-13-22)18-12-16-15-5-2-1-4-14(15)6-7-17(16)24-18/h1-2,4-7,9,11-13H,3,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQXFGFPFJEFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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